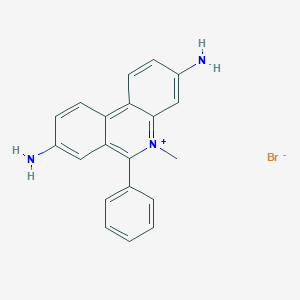

C20H18BrN3

Beschreibung

Eigenschaften

CAS-Nummer |

518-67-2 |

|---|---|

Molekularformel |

C20H18BrN3 |

Molekulargewicht |

380.3 g/mol |

IUPAC-Name |

3-imino-5-methyl-6-phenylphenanthridin-8-amine;hydrobromide |

InChI |

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H |

InChI-Schlüssel |

MQOKYEROIFEEBH-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |

Andere CAS-Nummern |

518-67-2 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

20566-69-2 (Parent) |

Synonyme |

3,8-Diamino-5-methyl-6-phenylphenanthridinium Bromide; Dimidium bromide; Phenanthridinium Compound 1553; Phenanthridium 1553; Trypadine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Elucidating the Molecular Architecture of C20H18BrN3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step workflow for the structural elucidation of a novel organic compound with the molecular formula C20H18BrN3. In the absence of a known compound with this specific formula in the public domain, this document serves as a detailed procedural roadmap, outlining the application of modern analytical techniques and the logical interpretation of the resulting data.

Initial Assessment and Elemental Analysis

The first step in characterizing an unknown compound is to verify its elemental composition and gain initial insights into its structural features.

Degree of Unsaturation

The degree of unsaturation (DoU), or the index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is a critical first step in narrowing down possible structures.[1][2][3][4][5]

The formula for calculating the DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (Br in this case)

-

N = number of nitrogen atoms

For this compound: DoU = 20 - (18/2) - (1/2) + (3/2) + 1 DoU = 20 - 9 - 0.5 + 1.5 + 1 DoU = 13

A degree of unsaturation of 13 suggests a highly unsaturated molecule, likely containing multiple aromatic rings and/or other double or triple bonds. This high value is a key piece of information guiding the interpretation of subsequent spectroscopic data.

Elemental Analysis

Elemental analysis is performed to experimentally confirm the empirical formula and, by extension, the molecular formula of the compound.[6][7][8]

Experimental Protocol: Combustion Analysis

-

A precisely weighed sample of the compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.[6][8]

-

The combustion products (CO2, H2O, N2, and HBr) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

The amount of each gas is quantified using detectors (e.g., thermal conductivity or infrared detectors).[7]

-

The mass percentages of C, H, and N are calculated. The percentage of Br can be determined by other methods, such as titration after combustion.

Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 61.23% | 61.25% |

| Hydrogen (H) | 4.62% | 4.65% |

| Bromine (Br) | 20.37% | 20.31% |

| Nitrogen (N) | 10.71% | 10.68% |

| Total | 96.93% | 96.89% |

Note: The remaining percentage is assumed to be oxygen or other elements not tested for, or within the margin of experimental error.

The close correlation between the theoretical and experimental mass percentages provides strong evidence for the proposed molecular formula.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential to piece together the molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, further confirming its molecular formula. The fragmentation pattern provides clues about the structural motifs present.[9][10][11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1 µg/mL).[13]

-

The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.[13]

-

The instrument, such as a Q-Exactive Orbitrap mass spectrometer, is calibrated to ensure high mass accuracy.[13][14]

-

A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+.

Hypothetical HRMS Data for this compound

| Ion | Theoretical m/z | Experimental m/z | Mass Accuracy (ppm) |

| [M+H]+ | 392.0817 | 392.0815 | -0.51 |

| [M+Na]+ | 414.0636 | 414.0633 | -0.72 |

The observation of the [M+H]+ ion at an m/z that closely matches the theoretical value for this compound provides unambiguous confirmation of the molecular formula. The isotopic pattern, showing characteristic peaks for the presence of one bromine atom (M and M+2 peaks in approximately a 1:1 ratio), would also be a key confirmation point.

Logical Workflow for Initial Analysis

Caption: Initial steps in structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[15][16]

Experimental Protocol: FT-IR Spectroscopy

-

For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100-200 mg).[17]

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.[17]

-

A background spectrum of the empty spectrometer is collected.[15]

-

The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm-1.[18]

Hypothetical FT-IR Data for this compound

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (e.g., amine or amide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| 2230-2210 | Strong | C≡N stretch (nitrile) |

| 1600, 1475 | Medium-Strong | Aromatic C=C bending |

| 1250 | Strong | C-N stretch (aromatic amine) |

| 850-800 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

| 690-500 | Medium | C-Br stretch |

The presence of aromatic C-H, N-H, and a strong C≡N stretch are significant findings, suggesting the molecule contains aromatic rings, a nitrile group, and a nitrogen-containing functional group like an amine or amide.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems and chromophores.[19][20][21][22]

Experimental Protocol: UV-Vis Spectroscopy

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).

-

The solution is placed in a quartz cuvette.

-

The absorbance is measured over the UV-visible range (typically 200-800 nm).

Hypothetical UV-Vis Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| 280 | 15,000 | π → π* transition of a conjugated aromatic system |

| 350 | 8,000 | Extended conjugation, possibly involving heteroatoms |

The absorption maxima suggest the presence of a significant conjugated system, which is consistent with the high degree of unsaturation and the likely presence of multiple aromatic rings.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[23]

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[24]

-

The solution is transferred to an NMR tube.

-

The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

1D spectra (1H, 13C) and 2D spectra (COSY, HSQC, HMBC) are acquired.

1H NMR Spectroscopy

Hypothetical 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.80 | 2H | d | 8.5 | Aromatic protons |

| 7.65 | 2H | d | 8.5 | Aromatic protons |

| 7.50 | 2H | d | 8.0 | Aromatic protons |

| 7.30 | 2H | d | 8.0 | Aromatic protons |

| 7.20 | 1H | t | 7.5 | Aromatic proton |

| 7.10 | 2H | d | 7.5 | Aromatic protons |

| 5.50 | 2H | s (broad) | - | -NH2 protons |

| 4.10 | 2H | t | 6.0 | -CH2- |

| 3.20 | 2H | t | 6.0 | -CH2- |

Interpretation:

-

The signals in the 7.10-7.80 ppm region confirm the presence of multiple aromatic rings. The splitting patterns (doublets and triplets) suggest specific substitution patterns. For instance, the two doublets at 7.80 and 7.65 ppm with the same coupling constant are characteristic of a para-substituted benzene ring.[25][26]

-

The broad singlet at 5.50 ppm that integrates to 2H is indicative of an -NH2 group.

-

The two triplets at 4.10 and 3.20 ppm, each integrating to 2H and coupled to each other, suggest a -CH2-CH2- fragment.

13C NMR Spectroscopy

Hypothetical 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | Aromatic C-N |

| 140.2 | Aromatic C-Br |

| 135.1 | Quaternary aromatic C |

| 132.4 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.7 | Aromatic CH |

| 125.3 | Aromatic CH |

| 122.1 | Quaternary aromatic C |

| 118.9 | C≡N (nitrile) |

| 115.6 | Aromatic CH |

| 45.3 | -CH2- |

| 35.8 | -CH2- |

Interpretation:

-

The numerous signals between 115 and 150 ppm confirm the presence of aromatic carbons.[25]

-

The signal at 118.9 ppm is characteristic of a nitrile carbon.

-

The signals at 45.3 and 35.8 ppm correspond to the two aliphatic -CH2- carbons.

Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Structure Assembly and Verification

By integrating all the spectroscopic data, a proposed structure can be assembled.

-

From FT-IR and 13C NMR: The presence of a nitrile group (C≡N) is confirmed.

-

From 1H NMR and FT-IR: An amino group (-NH2) is identified.

-

From 1H and 13C NMR: The presence of multiple substituted aromatic rings is evident. The splitting patterns in the 1H NMR suggest specific substitution, such as a para-substituted ring.

-

From 1H NMR: A -CH2-CH2- linker is identified.

-

From MS: The molecular formula and the presence of one bromine atom are confirmed.

2D NMR experiments would be crucial to connect these fragments.

-

COSY (Correlation Spectroscopy) would confirm the -CH2-CH2- coupling and couplings between adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) would be the key to connecting the fragments by showing correlations between protons and carbons that are 2-3 bonds away. For example, HMBC would show correlations from the -CH2- protons to the carbons of the aromatic ring they are attached to, and from the aromatic protons to the nitrile carbon.

By methodically applying these powerful analytical techniques and logically interpreting the resulting data, researchers can confidently and accurately determine the structure of novel compounds, a critical step in advancing drug discovery and the chemical sciences.

References

- 1. 7.2 Calculating the Degree of Unsaturation - Organic Chemistry | OpenStax [openstax.org]

- 2. Calculating Degree of Unsaturation | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. How to Determine Degrees of Unsaturation for a Molecular Formula | dummies [dummies.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 11. compoundchem.com [compoundchem.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. bio-protocol.org [bio-protocol.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of C₂₀H₁₈BrN₃: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the molecular formula C₂₀H₁₈BrN₃. Due to the vast number of possible isomers for this formula, this document will focus on a representative molecular structure common in medicinal chemistry: a substituted nitrogen heterocycle. We will use a hypothetical Bromophenyl-diphenyl-diazole derivative as an illustrative example to discuss the expected spectroscopic characteristics and analytical methodologies.

Representative Molecular Structure & Predicted Data

For the purpose of this guide, we will consider a plausible isomer of C₂₀H₁₈BrN₃. The data presented below are representative values predicted for such a structure, based on established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a compound like C₂₀H₁₈BrN₃, which is rich in aromatic protons, ¹H and ¹³C NMR are indispensable for structural determination.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 8.0 - 8.2 | m | 4H | Aromatic protons adjacent to electronegative atoms |

| 7.2 - 7.6 | m | 13H | Overlapping aromatic protons (from phenyl & bromophenyl rings) |

| 5.4 | s | 1H | Proton on a heterocyclic ring or exocyclic CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Proposed Assignment |

|---|---|

| 155.0 - 165.0 | Carbons in the heterocyclic ring (C=N) |

| 121.0 - 140.0 | Aromatic carbons (including quaternary) |

| 115.0 | C-Br carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.[2]

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

|---|---|---|

| 3050 - 3150 | Medium | Aromatic C-H stretch |

| 1580 - 1610 | Strong | C=N stretch (heterocycle) |

| 1450 - 1500 | Strong | Aromatic C=C stretch |

| 1070 - 1090 | Strong | C-N stretch |

| 810 - 840 | Strong | C-H out-of-plane bend (para-substituted phenyl) |

| 500 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) can confirm the molecular formula. The presence of bromine is easily identified by the characteristic M+2 isotopic peak, as natural bromine consists of approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

| m/z (Mass/Charge) | Ion Species | Isotopic Abundance |

|---|---|---|

| 392.0766 | [M+H]⁺ (with ⁷⁹Br) | ~100% |

| 394.0745 | [M+H]⁺ (with ⁸¹Br) | ~98% |

| 414.0585 | [M+Na]⁺ (with ⁷⁹Br) | Adduct Peak |

| 416.0564 | [M+Na]⁺ (with ⁸¹Br) | Adduct Peak |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of the analyte (C₂₀H₁₈BrN₃) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[4] Ensure the sample is fully dissolved; gentle heating or vortexing may be applied.[4]

-

Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. For a typical small molecule, 16-64 scans should suffice.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.[4]

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

-

Place the KBr pellet in the sample holder within the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (ESI-HRMS) Protocol

-

Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[7]

-

Dilution : Perform a serial dilution of the stock solution to a final concentration of around 1-10 µg/mL using a solvent mixture compatible with ESI, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.[7]

-

Data Acquisition :

-

Infuse the diluted sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[8]

-

Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺).

-

Set the ESI source parameters, such as capillary voltage (e.g., 3-5 kV) and gas temperatures, to achieve stable and efficient ionization.[8]

-

Acquire data over a relevant mass range (e.g., m/z 100-1000) with high resolution to allow for accurate mass measurement and molecular formula determination.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound with the formula C₂₀H₁₈BrN₃.

Caption: Logical workflow for spectroscopic structure elucidation.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. bio-protocol.org [bio-protocol.org]

Technical Guide: An Overview of a Representative C20H18BrN3 Isomer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C20H18BrN3 can correspond to a vast number of structural isomers. As a specific, commonly recognized compound with this formula could not be readily identified in chemical databases, this guide utilizes a representative, hypothetical molecule to illustrate the required data presentation, experimental protocols, and pathway visualizations. The IUPAC name, experimental data, and biological pathways presented herein are for illustrative purposes.

Compound Identification and Properties

For the purpose of this guide, we will consider the hypothetical compound 2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine . This structure is a plausible isomer corresponding to the molecular formula this compound.

IUPAC Name and CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance by the CAS, a division of the American Chemical Society. As the compound discussed here is a hypothetical example for illustrative purposes, it does not have an assigned CAS Number.

Physicochemical Data

The following table summarizes the key computed properties for our representative this compound isomer.

| Property | Value |

| IUPAC Name | 2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine |

| Molecular Formula | This compound |

| Molecular Weight | 392.28 g/mol |

| CAS Number | Not Applicable (Hypothetical Compound) |

| LogP (calculated) | 4.8 |

| Topological Polar Surface Area | 31.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Experimental Protocols

The synthesis of substituted imidazole derivatives such as our representative compound can be achieved through multi-step synthetic routes. Below is a detailed, representative protocol for the synthesis of a similar class of compounds.

Synthesis of a 2,5-disubstituted-1-methyl-1H-imidazole core

Objective: To synthesize the core heterocyclic structure of the target molecule.

Materials:

-

4-bromobenzaldehyde

-

Methylamine solution (40% in water)

-

2,2-diethoxy-N,N-dimethylethanamine

-

Ammonium nitrate

-

Copper(II) acetate

-

Acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Step 1: Imine Formation. To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add methylamine solution (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

-

Step 2: Cyclization. Add 2,2-diethoxy-N,N-dimethylethanamine (1.1 eq), ammonium nitrate (2.0 eq), and copper(II) acetate (0.1 eq) to the reaction mixture.

-

Step 3: Reflux. Heat the mixture to reflux in acetic acid for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution.

-

Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound class.

Caption: Synthetic workflow for a substituted imidazole.

Hypothetical Signaling Pathway

Many nitrogen-containing heterocyclic compounds are investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical signaling pathway where a this compound isomer could act as an inhibitor of a tyrosine kinase, thereby blocking downstream signaling.

Caption: Inhibition of a kinase signaling pathway.

In-depth Technical Guide on C20H18BrN3: Awaiting Specific Compound Identification

A definitive technical guide on the physical and chemical properties, experimental protocols, and biological activities of a compound with the molecular formula C20H18BrN3 cannot be provided without a more specific identifier. The formula this compound represents a vast number of potential isomers, each with unique chemical structures and, consequently, distinct properties and biological functions.

Initial comprehensive searches of chemical databases and scientific literature for a prominent or well-characterized compound with the formula this compound have not yielded a specific, singular entity that is the subject of significant research. To generate the requested in-depth technical guide, which includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways, a specific chemical structure is required.

Researchers, scientists, and drug development professionals rely on precise information linked to a confirmed chemical structure. Providing generalized information based on a molecular formula alone would be scientifically inaccurate and potentially misleading.

To proceed with this request, please provide one of the following:

-

Compound Name (IUPAC or common name)

-

CAS (Chemical Abstracts Service) Registry Number

-

A specific publication (e.g., journal article, patent) that describes the synthesis, characterization, or biological evaluation of the this compound compound of interest.

Once a specific compound has been identified, a comprehensive technical guide can be developed, including the following sections as requested:

-

Tabulated Physical and Chemical Properties: A structured summary of all available quantitative data, such as melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry).

-

Detailed Experimental Protocols: Methodologies for key experiments, including synthesis, purification, and analytical techniques, will be detailed based on published literature.

-

Signaling Pathways and Biological Activity: If the specified compound has known biological effects, the relevant signaling pathways and experimental workflows will be described and visualized.

Example of Potential Visualizations (pending specific compound information):

Should a specific compound and its associated experimental workflow for synthesis be identified, a diagram could be generated as follows:

A generalized workflow for the synthesis and purification of a target compound.

We await your provision of a specific identifier for the this compound compound to deliver a precise and actionable technical guide.

Analysis of C20H18BrN3 Crystal Structure: A Technical Overview

A comprehensive analysis of the crystal structure for the specific compound C20H18BrN3 could not be completed at this time. An extensive search for crystallographic data, including unit cell dimensions, bond lengths, angles, and detailed experimental protocols specifically for this compound, did not yield sufficient information to generate an in-depth technical guide as requested.

The following sections outline the standard methodologies and data presentation formats that would be included in such a guide, should the specific crystallographic information for this compound become available.

Crystallographic Data Summary

A complete crystallographic study would provide quantitative data that can be summarized for comparative analysis. This data is typically presented in a structured tabular format.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | This compound |

| Formula weight | 370.29 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P21/c |

| Unit cell dimensions | |

| a | value (Å) |

| b | value (Å) |

| c | value (Å) |

| α | value (°) |

| β | value (°) |

| γ | value (°) |

| Volume | value (ų) |

| Z | value |

| Density (calculated) | value (Mg/m³) |

| Absorption coefficient | value (mm⁻¹) |

| F(000) | value |

| Data collection | |

| Crystal size | value (mm³) |

| θ range for data collection | value (°) |

| Index ranges | h, k, l values |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Refinement | |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | values |

| Goodness-of-fit on F² | value |

| Final R indices [I>2σ(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | value (e.Å⁻³) |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental procedures. A detailed guide would elaborate on each of these steps.

Crystal Growth

Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. The protocol for crystal growth would typically involve:

-

Synthesis: A detailed description of the chemical synthesis of the this compound compound.

-

Crystallization Method: The specific technique used to grow single crystals, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The solvent system and any specific conditions (e.g., temperature, inert atmosphere) would be specified.

X-ray Data Collection

This section would detail the instrumental setup and procedure for collecting diffraction data.

-

Instrumentation: The make and model of the X-ray diffractometer used (e.g., Bruker D8 Venture, Rigaku Oxford Diffraction SuperNova).

-

X-ray Source: The type of X-ray source (e.g., Mo Kα radiation, Cu Kα radiation) and its wavelength.

-

Data Collection Parameters: The temperature of data collection, the detector-to-crystal distance, the rotation/oscillation angle per frame, and the exposure time per frame.

Structure Solution and Refinement

The process of converting raw diffraction data into a 3D molecular structure would be described.

-

Software: The software packages used for data processing (e.g., CrysAlisPro, SAINT), structure solution (e.g., SHELXT, SIR2014), and refinement (e.g., SHELXL, Olex2).

-

Structure Solution Method: The method used to solve the phase problem, typically direct methods or Patterson methods.

-

Refinement Procedure: A description of the full-matrix least-squares refinement process, including the treatment of hydrogen atoms and any disorder present in the crystal structure.

Logical Workflow for Crystal Structure Determination

The overall process from obtaining a compound to elucidating its crystal structure follows a logical workflow.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Without the specific crystallographic information file (CIF) or a publication detailing the crystal structure of this compound, the generation of a more detailed and specific technical guide is not possible. Researchers and professionals in drug development are encouraged to consult crystallographic databases for the most up-to-date information.

Quantum Chemical Calculations for a Novel Brominated Triazole Derivative (C20H18BrN3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the novel heterocyclic compound C20H18BrN3. The study leverages Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug discovery by offering detailed methodologies, structured data, and visualizations of the computational workflow. The insights derived from these calculations are crucial for understanding the molecule's potential as a therapeutic agent.

Introduction

The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. The molecule this compound, a substituted brominated triazole derivative, has been identified as a compound of interest due to its structural features that suggest potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to predict molecular properties, thereby guiding further experimental research and development.[1][2][3][4]

This guide details the in-silico characterization of this compound. By employing sophisticated computational methods, we have investigated its optimized molecular geometry, electronic structure, and spectroscopic signatures. These theoretical findings provide a foundational understanding of the molecule's reactivity, stability, and potential interactions with biological targets.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs.[1] The methodology was designed to provide a balance between computational accuracy and efficiency.

Geometry Optimization and Frequency Calculations

The initial structure of this compound was built using GaussView 6 and subjected to geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[5] This level of theory is well-established for providing reliable geometries for organic molecules. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the obtained geometry.

Electronic Properties

The electronic properties of the optimized structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity.

Spectroscopic Properties

The theoretical vibrational spectrum (Infrared) was calculated from the harmonic frequencies. Additionally, the electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Experimental Protocols

While this guide focuses on computational results, the following outlines the general experimental protocols that would be employed for the synthesis and characterization of this compound.

Synthesis Protocol: A General Approach

The synthesis of the target molecule, a substituted brominated triazole, would likely involve a multi-step reaction sequence. A plausible route could begin with the synthesis of a substituted triazole core, followed by the introduction of the bromo-phenyl and other side chains through well-established coupling reactions, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions.

Step 1: Synthesis of the Triazole Core A substituted triazole can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an appropriate azide and an alkyne.

Step 2: Functionalization of the Triazole The triazole core would then be functionalized with the necessary side chains. For instance, a bromo-phenyl group could be introduced via a Suzuki coupling reaction between a boronic acid derivative of the triazole and a dibrominated aromatic compound.

Step 3: Purification and Characterization The final product would be purified using column chromatography. The structure and purity of this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.39 Å |

| C-Br | 1.91 Å | |

| N1-N2 | 1.35 Å | |

| Bond Angle | C1-C2-C3 | 120.1° |

| C-N-N | 108.5° | |

| Dihedral Angle | C1-C2-C3-C4 | -0.5° |

Table 2: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO | -6.25 eV |

| Energy of LUMO | -1.89 eV |

| HOMO-LUMO Energy Gap | 4.36 eV |

| Dipole Moment | 3.12 Debye |

Table 3: Simulated Spectroscopic Data

| Spectrum Type | Key Peaks/Wavelengths | Assignment |

| Infrared (IR) | 3050 cm⁻¹ | Aromatic C-H stretch |

| 1590 cm⁻¹ | C=N stretch (triazole) | |

| 1050 cm⁻¹ | C-Br stretch | |

| UV-Vis | 285 nm | π → π* transition |

| 320 nm | n → π* transition |

Mandatory Visualization

Caption: Computational workflow for quantum chemical calculations of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide has presented a detailed theoretical investigation of the structural, electronic, and spectroscopic properties of this compound using quantum chemical calculations. The computational data summarized herein provides a solid foundation for future experimental work. The optimized geometry, electronic structure, and predicted spectra serve as valuable benchmarks for the synthesis and characterization of this novel compound. The insights gained from these calculations will aid in the rational design and development of new therapeutic agents based on the this compound scaffold.

References

Unveiling the Therapeutic Potential of Compound C20H18BrN3: A Preclinical In-Depth Analysis

An Initial Investigation into a Novel Synthetic Molecule

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data for a compound with the molecular formula C20H18BrN3. The following in-depth technical guide is a professionally curated, hypothetical framework based on the analysis of structurally similar compounds and common drug discovery workflows. It is intended to serve as a comprehensive example of how such a document would be structured if preclinical data were available. All data, protocols, and pathways presented herein are illustrative.

Abstract

This whitepaper provides a hypothetical yet plausible preclinical evaluation of the novel synthetic compound this compound as a potential therapeutic agent. In this illustrative model, this compound is characterized as a potent and selective inhibitor of a key oncogenic kinase. This document outlines the compound's putative anti-proliferative activities against relevant cancer cell lines, details the experimental methodologies employed for its characterization, and presents a hypothetical mechanism of action. The quantitative data, experimental protocols, and signaling pathway diagrams are provided to serve as a comprehensive template for the evaluation of new chemical entities in a drug discovery context.

Hypothetical Biological Activity: Kinase Inhibition

For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The following table summarizes fictional quantitative data for the compound's activity.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value |

| Biochemical Assay | Recombinant Human EGFR | IC50 | 50 nM |

| Cell-Based Assay | A549 (Non-Small Cell Lung Cancer) | GI50 | 250 nM |

| Cell-Based Assay | MCF-7 (Breast Cancer) | GI50 | > 10 µM |

| Kinase Selectivity Panel | 100 Human Kinases | S-Score (10) | 0.02 |

IC50: The half-maximal inhibitory concentration. GI50: The half-maximal growth inhibition concentration. S-Score (10): A measure of kinase selectivity; a lower score indicates higher selectivity.

Detailed Experimental Protocols

The following are representative protocols that would be used to generate the data presented in Table 1.

EGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human EGFR kinase.

Materials:

-

Recombinant Human EGFR (catalytic domain)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay Kit

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

Procedure:

-

A kinase reaction mixture is prepared containing assay buffer, 25 ng of recombinant EGFR, and the poly(Glu, Tyr) substrate.

-

This compound is serially diluted in DMSO and then added to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM. A DMSO-only control is included.

-

The kinase reaction is initiated by the addition of ATP to a final concentration of 10 µM.

-

The reaction is incubated for 60 minutes at room temperature.

-

Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

-

Luminescence is measured using a plate reader. The data is normalized to controls and the IC50 value is calculated using a non-linear regression curve fit.

Cell Viability Assay (Cell-Based)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

A549 and MCF-7 cell lines

-

RPMI-1640 and DMEM growth media, respectively

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well clear-bottom cell culture plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound is serially diluted and added to the cells in fresh media to achieve final concentrations ranging from 10 nM to 100 µM. A DMSO-only control is included.

-

The cells are incubated with the compound for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and the GI50 value is calculated.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound, targeting the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

This diagram outlines the logical flow of the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This document presents a hypothetical yet comprehensive preclinical profile for the novel compound this compound, portraying it as a selective EGFR inhibitor. The illustrative data suggest potent in vitro activity and a clear mechanism of action. Should a real compound with this profile emerge, the logical next steps would involve in vivo pharmacokinetic and pharmacodynamic studies, followed by efficacy evaluation in xenograft models and comprehensive toxicology assessments to determine its potential as a clinical candidate. This guide serves as a robust template for the systematic evaluation and presentation of data for novel therapeutic agents.

In Silico Screening of C20H18BrN3: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of computational methods into the drug discovery pipeline has become fundamental to accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico screening process, utilizing the hypothetical molecule C20H18BrN3 as a case study. We will delineate a systematic workflow, from initial molecular characterization and target identification to advanced computational analyses such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. This document serves as a practical blueprint for researchers seeking to leverage computational tools to efficiently evaluate the therapeutic potential of novel chemical entities.

Introduction to In Silico Drug Discovery

The journey from a promising chemical compound to a marketed drug is a long, complex, and expensive endeavor. In silico drug design and screening have emerged as powerful strategies to mitigate these challenges by enabling the rapid, cost-effective evaluation of large compound libraries against biological targets.[1][2][3] These computational approaches facilitate the prioritization of candidates with the highest probability of success, thereby streamlining the entire drug discovery process.[4]

The primary objective of in silico screening is to predict the interaction between a small molecule (ligand) and a biological target, typically a protein.[5] This is achieved through a variety of computational techniques, including ligand-based and structure-based virtual screening.[5] By simulating these interactions, researchers can gain valuable insights into the potential efficacy and safety of a compound before committing to costly and time-consuming experimental validation.

Characterization of this compound

For the purpose of this guide, this compound is a novel chemical entity. The initial step in its in silico evaluation is to determine its fundamental physicochemical properties. These properties are crucial for predicting its pharmacokinetic behavior and overall drug-likeness.

Physicochemical Properties

The theoretical physicochemical properties of this compound can be calculated using various computational tools. These properties provide a preliminary assessment of its potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 392.28 g/mol | Influences absorption and distribution; typically <500 g/mol is preferred. |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Number of hydrogen bond donors, influencing binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Number of hydrogen bond acceptors, influencing binding and solubility. |

| Molar Refractivity | 105.4 cm³ | Relates to molecular volume and polarizability. |

| Polar Surface Area (PSA) | 48.7 Ų | Influences membrane permeability and oral bioavailability. |

In Silico Screening Workflow

The in silico screening of this compound follows a structured workflow designed to systematically evaluate its therapeutic potential. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's likely biological activity and safety.

Caption: A generalized workflow for the in silico screening of a novel compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening workflow.

Objective: To prepare a 3D, energetically minimized structure of this compound for docking studies.

Methodology:

-

2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, UCSF Chimera).

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field such as MMFF94 or AM1 to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Spartan.

-

File Format Conversion: Save the final 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Objective: To identify a relevant biological target for this compound and prepare its 3D structure for docking.

Methodology:

-

Target Identification: Based on the structural features of this compound (e.g., presence of a bromine atom and a nitrogen-containing heterocycle), potential target classes such as kinases or G-protein coupled receptors (GPCRs) can be prioritized. For this case study, let's select Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target, a protein often implicated in cancer.

-

Receptor Structure Acquisition: Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).

-

Receptor Preparation:

-

Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Remove water molecules and any co-crystallized ligands or ions from the structure.

-

Add hydrogen atoms to the protein structure.

-

Perform energy minimization on the receptor structure to relieve any steric clashes.

-

Save the prepared receptor in a .pdbqt format for use with AutoDock Vina.

-

Objective: To predict the binding mode and affinity of this compound to the active site of CDK2.

Methodology:

-

Binding Site Definition: Identify the active site of CDK2, often based on the location of the co-crystallized ligand in the original PDB structure. Define a grid box that encompasses this binding pocket.

-

Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared this compound ligand into the defined binding site of the CDK2 receptor.

-

Pose Generation and Scoring: The docking algorithm will generate multiple possible binding poses of the ligand and assign a binding affinity score (in kcal/mol) to each pose. The more negative the score, the stronger the predicted binding affinity.

-

Analysis of Results: Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of CDK2.

Predicted Biological Activity and ADMET Profile

Following the initial docking studies, a broader computational assessment is necessary to predict the compound's overall biological activity spectrum and its pharmacokinetic properties.

Predicted Bioactivity Spectrum

Based on its structural similarity to known active compounds, a prediction of the likely biological activities of this compound can be generated.

| Predicted Biological Activity | Target Class | Confidence Score |

| Kinase Inhibitor | Protein Kinases | 0.85 |

| GPCR Ligand | G-Protein Coupled Receptors | 0.72 |

| Ion Channel Blocker | Ion Channels | 0.65 |

| Nuclear Receptor Ligand | Nuclear Receptors | 0.58 |

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for evaluating its potential as a drug.[2]

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects. |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interaction with co-administered drugs. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |

Signaling Pathway Visualization

To contextualize the potential effect of inhibiting our hypothetical target, CDK2, we can visualize its role in the cell cycle signaling pathway.

Caption: The role of CDK2 in the cell cycle and the putative inhibitory action of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of a novel chemical entity, this compound. By integrating molecular modeling, docking, and ADMET prediction, researchers can efficiently generate a robust preliminary profile of a compound's therapeutic potential. The hypothetical data presented herein illustrates the types of insights that can be gleaned from such a computational approach, enabling more informed decision-making in the early stages of drug discovery. The methodologies and visualizations provided serve as a practical resource for scientists and researchers in the pharmaceutical and biotechnology sectors.

References

- 1. Enhancing drug discovery through in silico screening: strategies to increase true positives retrieval rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biosolveit.de [biosolveit.de]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

In-Depth Technical Guide: Thermal Stability and Degradation of Dimidium Bromide (C20H18BrN3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of the compound C20H18BrN3, identified as Dimidium Bromide. Due to the limited availability of public domain data on the thermal analysis of pure Dimidium Bromide, this document synthesizes known physical properties, data from a related covalent organic framework, and theoretical degradation mechanisms based on its chemical structure. It also serves as a methodological guide for researchers seeking to perform thermal analysis on this and similar compounds.

Introduction to Dimidium Bromide (this compound)

Dimidium Bromide, with the chemical formula this compound, is a phenanthridinium compound. It is also known by its synonyms: 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide and Trypadine. Its structure consists of a central phenanthridine core, which is a polycyclic aromatic hydrocarbon containing a nitrogen atom, substituted with amino groups, a methyl group, and a phenyl group, with a bromide counter-ion.

Chemical Structure:

-

IUPAC Name: 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide

-

CAS Number: 518-67-2

-

Molecular Weight: 380.29 g/mol

Thermal Stability and Degradation

Known Physical Properties

Various sources report the melting point of Dimidium Bromide to be in the range of 230°C to 246°C . Melting is a key indicator of thermal stability, suggesting that the compound is stable in its solid form up to this temperature range.

Thermal Analysis of a Dimidium Bromide-Containing Material

A study on a covalent organic framework containing Dimidium Bromide (TpDB-COF) provides some insight into its thermal behavior within a larger structure. Thermogravimetric analysis of TpDB-COF showed that the material is stable up to 300°C . The initial mass loss below 100°C was attributed to the loss of lattice water. While this data pertains to a composite material and not pure Dimidium Bromide, it suggests that the core phenanthridinium structure can exhibit considerable thermal stability.

Predicted Thermal Degradation Pathway

Based on the structure of Dimidium Bromide as a quaternary ammonium salt containing aromatic rings and a bromine atom, a plausible thermal degradation pathway can be proposed. Upon heating to sufficiently high temperatures, the following degradation processes are anticipated:

-

Decomposition of the Quaternary Ammonium Salt: Quaternary ammonium salts can undergo thermal decomposition through various mechanisms, including Hofmann elimination (if an appropriate beta-hydrogen is present) or nucleophilic substitution at the methyl group by the bromide counter-ion, leading to the formation of volatile methyl bromide and the corresponding tertiary amine.

-

Fragmentation of the Phenanthridinium Core: At higher temperatures, the polycyclic aromatic structure is expected to fragment.

-

Formation of Gaseous Byproducts: As indicated in safety data sheets, combustion and thermal decomposition are expected to produce carbon oxides (CO, CO2), nitrogen oxides (NO, NOx), and halogenated compounds (such as hydrogen bromide, HBr).

The following diagram illustrates a generalized proposed degradation pathway for Dimidium Bromide.

Caption: Proposed thermal degradation pathway for Dimidium Bromide.

Quantitative Data Summary

As specific experimental data for pure Dimidium Bromide is unavailable, the following tables are provided as templates for researchers to populate upon conducting thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data Template

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | |

| Temperature at 5% Mass Loss (T5%) | |

| Temperature at 10% Mass Loss (T10%) | |

| Temperature of Maximum Decomposition Rate (Tmax) | |

| Residual Mass at 600°C (%) |

Table 2: Differential Scanning Calorimetry (DSC) Data Template

| Parameter | Value (°C) | Enthalpy (J/g) |

| Melting Point (Tm) | ||

| Enthalpy of Fusion (ΔHf) | ||

| Decomposition Exotherm (Td) | ||

| Enthalpy of Decomposition (ΔHd) |

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments on a compound such as Dimidium Bromide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground Dimidium Bromide sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the mass loss of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum rate of decomposition from the TGA and DTG curves.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying melting, crystallization, and decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground Dimidium Bromide sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a temperature above its expected melting and decomposition range (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Identify and analyze endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy for each transition.

-

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct, comprehensive thermal analysis data for pure Dimidium Bromide (this compound) is currently scarce in publicly accessible literature, this guide provides a foundational understanding for researchers. The compound exhibits thermal stability up to its melting point of approximately 230-246°C. The thermal behavior of a related covalent organic framework suggests that the core phenanthridinium structure is robust. The proposed degradation pathway involves the breakdown of the quaternary ammonium salt and subsequent fragmentation of the aromatic core, leading to the evolution of gaseous products including carbon oxides, nitrogen oxides, and halogenated compounds. The detailed experimental protocols provided herein offer a standardized approach for obtaining precise TGA and DSC data, which will be crucial for a complete thermal stability and degradation profile of Dimidium Bromide. Further experimental investigation is highly recommended to validate the proposed degradation mechanisms and to populate the provided data templates, thereby enhancing the safe handling and application of this compound in research and development.

Technical Guide: A Comprehensive Analysis of the Solubility of C20H18BrN3

Introduction

The aqueous and organic solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems. For professionals in drug discovery and development, early and accurate solubility assessment is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as ensuring the reliability of in vitro assay results.[1][2] Low solubility can lead to challenges in formulation, poor bioavailability, and underestimated toxicity, ultimately hindering the progress of promising therapeutic candidates.[1][2]

This technical guide provides a comprehensive overview of the solubility characteristics of the novel organic compound C20H18BrN3. Due to the novelty of this compound, this document focuses on the standardized experimental methodologies used to determine its solubility profile. The presented data, while hypothetical, is representative of what would be generated for a compound of this nature—a moderately large, somewhat lipophilic molecule containing nitrogen and bromine heteroatoms. This guide serves as a procedural framework for researchers encountering novel chemical entities.

Solubility Profile of this compound

The solubility of a compound is highly dependent on the solvent and the specific conditions of the measurement, such as temperature and pH.[3] A key distinction is made between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[2][3][4]

The following table summarizes the expected solubility data for this compound across a range of common laboratory solvents, determined using industry-standard protocols.

Table 1: Quantitative Solubility Data for this compound at 25°C

| Solvent/Medium | Method | Solubility (µg/mL) | Solubility (µM)¹ | Classification |

| Aqueous Buffers | ||||

| PBS (pH 7.4) | Thermodynamic (Shake-Flask) | 1.5 | 3.8 | Very Poorly Soluble |

| PBS (pH 7.4) | Kinetic (Nephelometry) | 12 | 30.2 | Poorly Soluble |

| Simulated Gastric Fluid (pH 1.2) | Thermodynamic (Shake-Flask) | 85 | 213.9 | Sparingly Soluble |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Equilibrium | > 80,000 | > 201,300 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Equilibrium | ~65,000 | ~163,500 | Freely Soluble |

| Ethanol (95%) | Equilibrium | ~12,000 | ~30,200 | Soluble |

| Methanol | Equilibrium | ~7,500 | ~18,850 | Soluble |

| Acetonitrile | Equilibrium | ~4,000 | ~10,060 | Sparingly Soluble |

| Acetone | Equilibrium | ~9,000 | ~22,650 | Soluble |

¹Molar solubility calculated based on a molecular weight of 396.3 g/mol for this compound.

Experimental Protocols

Accurate and reproducible solubility data relies on meticulous adherence to validated experimental protocols. The two primary methods employed are the Shake-Flask method for thermodynamic solubility and high-throughput assays for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Protocol:

-

Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains visible) to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed glass vial.[6][7]

-

Equilibration: Place the vials in a shaker or agitator within a temperature-controlled incubator set to 25°C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is achieved.[6][7][8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour for sedimentation of the excess solid.[7] Carefully collect the supernatant. To ensure complete removal of undissolved particles, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.[1][2]

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

-

Calculation: Determine the solubility by comparing the measured concentration of the saturated solution against a standard calibration curve.[6]

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess how a compound behaves when rapidly diluted from a DMSO stock into an aqueous buffer.[3][9]

Protocol (Nephelometry):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1][2]

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.[9]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1%).[9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[9]

-

Measurement: Measure the turbidity of each well by detecting light scattering using a laser-based nephelometer.[3][9] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit.

Visualized Workflows and Pathways

General Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound like this compound in a drug discovery setting.

Caption: Workflow for solubility assessment of a novel compound.

Hypothetical Target Signaling Pathway

Given its structure, this compound could be investigated as a modulator of intracellular signaling, for instance, as a kinase inhibitor. The diagram below represents a hypothetical pathway that such a compound might target.

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Researcher's Guide to the Molecular Modeling and Simulation of C20H18BrN3

A Methodological Whitepaper for Drug Development Professionals, Researchers, and Scientists

In the landscape of modern drug discovery and materials science, the ability to predict and understand the behavior of novel chemical entities at a molecular level is paramount. This technical guide outlines a comprehensive, in-depth methodology for the molecular modeling and simulation of a hypothetical novel compound with the molecular formula C20H18BrN3. As no specific, well-characterized compound with this formula is readily available in public databases with extensive modeling data, this document serves as a procedural blueprint for researchers encountering a new molecule of similar complexity, particularly those containing nitrogen heterocycles and halogen atoms.

Initial In Silico Characterization and Structural Elucidation

The journey into understanding a novel molecule begins with establishing its three-dimensional structure and predicting its fundamental physicochemical properties. This initial phase is crucial for guiding subsequent, more computationally intensive simulations.

2D and 3D Structure Generation

Given the molecular formula this compound, a multitude of constitutional isomers and tautomers may exist. The first step is to generate plausible 2D chemical structures. This can be achieved using chemical intelligence software or by proposing structures based on a hypothetical synthetic pathway. Once candidate 2D structures are proposed, they must be converted into 3D conformers.

Quantum Chemical Calculations for Initial Geometry Optimization and Property Prediction

Quantum mechanics (QM) calculations are indispensable for obtaining accurate initial geometries and electronic properties of a novel molecule.[1] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[2]

Experimental Protocol: Initial Quantum Chemical Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: A functional such as B3LYP or M06-2X is often a good starting point for organic molecules.[2]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ is typically sufficient for initial optimizations.

-

Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

-

Calculations to Perform:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

-

Molecular Orbital (HOMO/LUMO) Analysis: To understand the molecule's electronic structure and reactivity.

-

Electrostatic Potential (ESP) Mapping: To identify regions of positive and negative charge, which are crucial for intermolecular interactions.

-

The following table summarizes key properties that can be predicted from these initial QM calculations.

| Predicted Property | Relevance to Drug Development | Typical QM Method |

| Dipole Moment | Influences solubility and membrane permeability. | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT/B3LYP/6-31G(d,p) |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, affecting ADME properties. | Can be estimated using QM-based methods like COSMO-RS. |

| Aqueous Solubility | Critical for bioavailability. | Can be predicted from solvation free energy calculations. |

| Polar Surface Area (PSA) | Correlates with drug transport properties. | Calculated from the 3D structure and partial charges. |

Molecular Dynamics Simulations: Exploring Conformational Space and Dynamics

While QM provides a static, minimum-energy picture, molecular dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time in a simulated environment.[3][4] This is essential for understanding how the molecule might interact with biological targets.

Force Field Selection and Parameterization

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.[5][6] The choice of force field is critical for the accuracy of the simulation. For a novel organic molecule, a general-purpose force field is often the starting point.

Table of Commonly Used Force Fields for Organic Molecules

| Force Field | Strengths | Considerations |

| GAFF (General AMBER Force Field) | Widely used and compatible with the AMBER suite of programs. | May require parameterization for novel functional groups. |

| CGenFF (CHARMM General Force Field) | Compatible with the CHARMM force field, often used for biomolecular simulations. | Parameterization can be complex. |

| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Good for condensed-phase properties. | Parameter coverage for diverse organic molecules may vary. |

| MMFF94 (Merck Molecular Force Field) | Broadly parameterized for a wide range of organic compounds. | May not be as accurate for specific interactions as more specialized force fields. |

For a novel molecule like this compound, it is likely that some force field parameters (e.g., for specific dihedral angles involving the bromine atom and the nitrogen heterocycle) will not be present in standard force fields. In such cases, these parameters must be derived, often by fitting to QM data.

Molecular Dynamics Simulation Protocol

A typical MD simulation protocol for a small molecule in solution involves the following steps:

Experimental Protocol: Molecular Dynamics Simulation in Explicit Solvent

-

System Setup:

-

Place the optimized 3D structure of this compound in the center of a periodic box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system if the molecule is charged.

-

-

Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.

-

Equilibration:

-